

# spectral data of 1,4-Dimethylpiperazine (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1,4-Dimethylpiperazine

Cat. No.: B091421

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## An In-depth Technical Guide on the Spectral Data of 1,4-Dimethylpiperazine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,4-Dimethylpiperazine** (CAS No: 106-58-1).<sup>[1][2][3][4][5]</sup> This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed spectral information, experimental protocols, and data interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For **1,4-Dimethylpiperazine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide characteristic signals corresponding to its molecular structure.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **1,4-Dimethylpiperazine** is relatively simple, showing two main signals corresponding to the methyl and methylene protons.

Signal Assignment	Chemical Shift ( $\delta$ ) in ppm	Solvent
Methylene Protons (-CH <sub>2</sub> -)	2.45	CDCl <sub>3</sub>
Methyl Protons (-CH <sub>3</sub> )	2.288	CDCl <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum further confirms the structure with two distinct signals for the two types of carbon atoms present in the molecule.

Signal Assignment	Chemical Shift (δ) in ppm	Solvent
Methylene Carbons (-CH <sub>2</sub> -)	55.9	CDCl <sub>3</sub>
Methyl Carbons (-CH <sub>3</sub> )	46.39	CDCl <sub>3</sub>

## Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of **1,4-Dimethylpiperazine** is as follows:

- **Sample Preparation:** Approximately 5-10 mg of purified **1,4-Dimethylpiperazine** is dissolved in about 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>).<sup>[6]</sup> A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).<sup>[6]</sup>
- **Instrumentation:** Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 90 MHz, 300 MHz, or higher.<sup>[3][6][7]</sup>
- **<sup>1</sup>H NMR Acquisition Parameters:**
  - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.<sup>[6]</sup>
  - **Number of Scans:** 16 to 64 scans are typically accumulated to ensure a good signal-to-noise ratio.<sup>[6]</sup>
  - **Acquisition Time:** 2-4 seconds.<sup>[6]</sup>
  - **Relaxation Delay:** A delay of 1-5 seconds between scans allows for full relaxation of the protons.<sup>[6]</sup>
  - **Spectral Width:** A spectral width of 10-15 ppm is generally sufficient.<sup>[6]</sup>

- Temperature: The experiment is conducted at a constant temperature, typically 298 K.[6]
- Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and the baseline is corrected. The chemical shifts are calibrated relative to the TMS signal.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,4-Dimethylpiperazine** is characterized by absorptions corresponding to C-H and C-N bond vibrations.

### IR Spectral Data

The key IR absorption bands for **1,4-Dimethylpiperazine** are summarized below.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Intensity
2940 - 2800	C-H Stretch (Aliphatic)	Strong
1450	C-H Bend (Methylene)	Medium
1290	C-N Stretch	Medium
1150	C-N Stretch	Medium
1010	C-C Stretch	Medium

## Experimental Protocol for IR Spectroscopy

FT-IR spectra can be obtained using the following methodology:

- Sample Preparation: As **1,4-Dimethylpiperazine** is a liquid at room temperature, the spectrum can be recorded as a thin liquid film.[3][5] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a solvent like carbon tetrachloride (CCl<sub>4</sub>) can be used.[3]
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the salt plates (or solvent) is recorded first and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is converted into a spectrum (transmittance vs. wavenumber) via a Fourier transform.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

### Mass Spectral Data (Electron Ionization)

The electron ionization (EI) mass spectrum of **1,4-Dimethylpiperazine** shows a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
114	35	$[\text{M}]^+$ (Molecular Ion)
70	100	$[\text{C}_4\text{H}_8\text{N}]^+$
58	45	$[\text{C}_3\text{H}_8\text{N}]^+$
44	55	$[\text{C}_2\text{H}_6\text{N}]^+$
42	50	$[\text{C}_2\text{H}_4\text{N}]^+$

## Experimental Protocol for Mass Spectrometry

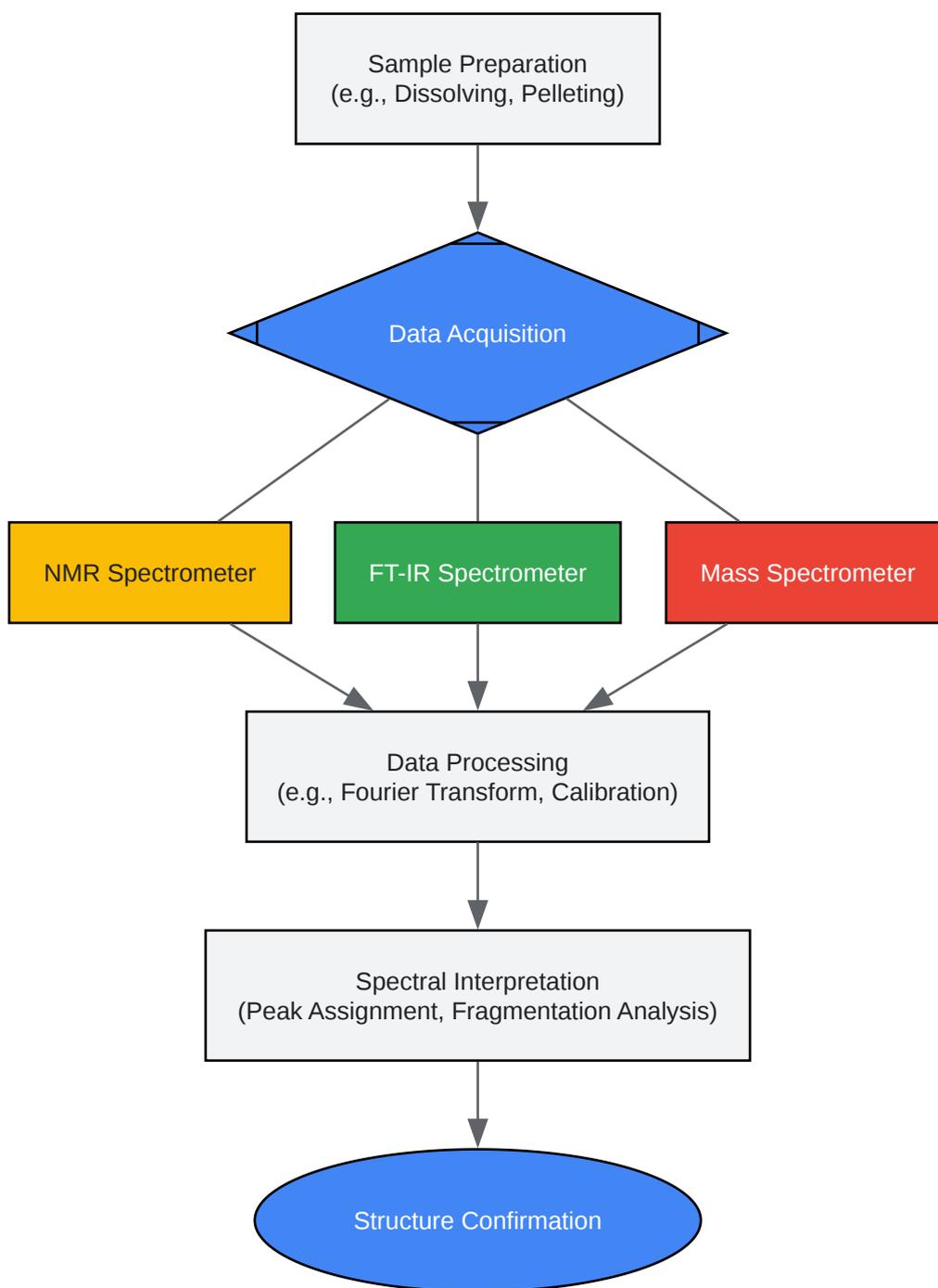
A typical GC-MS protocol for the analysis of **1,4-Dimethylpiperazine** is as follows:

- **Sample Preparation:** A dilute solution of **1,4-Dimethylpiperazine** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- **Gas Chromatography (GC) Conditions:**

- Injection: A small volume (e.g., 1  $\mu$ L) of the sample solution is injected into the GC.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.
- Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50  $^{\circ}$ C) to a final temperature (e.g., 250  $^{\circ}$ C) to ensure elution of the compound.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
  - Scan Range: The mass-to-charge ratio (m/z) is scanned over a range, for example, from 35 to 200 amu.

## Visualizations

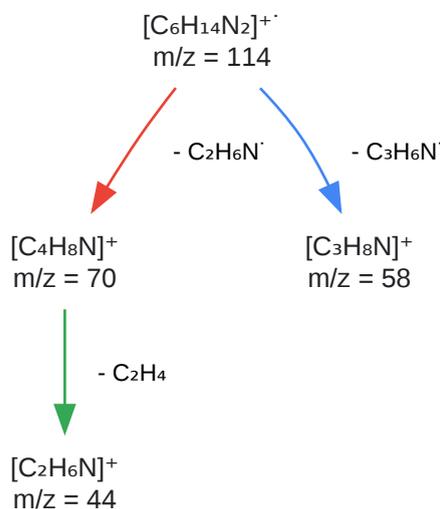
### General Workflow for Spectral Analysis



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Caption: A logical workflow for the spectral analysis of a chemical compound.

## Proposed Mass Spectrometry Fragmentation of 1,4-Dimethylpiperazine



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